molecular formula C34H40BrNS2 B12624209 3-(5'-Bromo-3',4-dihexyl[2,2'-bithiophen]-5-yl)-9-ethyl-9H-carbazole CAS No. 917561-54-7

3-(5'-Bromo-3',4-dihexyl[2,2'-bithiophen]-5-yl)-9-ethyl-9H-carbazole

Cat. No.: B12624209
CAS No.: 917561-54-7
M. Wt: 606.7 g/mol
InChI Key: OAHBUXLQGBPFEU-UHFFFAOYSA-N
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Description

3-(5’-Bromo-3’,4-dihexyl[2,2’-bithiophen]-5-yl)-9-ethyl-9H-carbazole is a complex organic compound that combines the structural features of bithiophene and carbazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5’-Bromo-3’,4-dihexyl[2,2’-bithiophen]-5-yl)-9-ethyl-9H-carbazole typically involves multiple steps, starting with the preparation of the bithiophene and carbazole precursors. One common method involves the bromination of 3,4-dihexyl[2,2’-bithiophen] to introduce the bromo group at the 5’ position. This is followed by a coupling reaction with 9-ethyl-9H-carbazole under specific conditions, such as the use of palladium catalysts and appropriate solvents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(5’-Bromo-3’,4-dihexyl[2,2’-bithiophen]-5-yl)-9-ethyl-9H-carbazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Solvents like tetrahydrofuran (THF) and dimethylformamide (DMF) are often used to facilitate these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield derivatives with various functional groups, while coupling reactions can produce extended conjugated systems with enhanced electronic properties .

Mechanism of Action

The mechanism by which 3-(5’-Bromo-3’,4-dihexyl[2,2’-bithiophen]-5-yl)-9-ethyl-9H-carbazole exerts its effects is primarily related to its electronic structure. The conjugated system allows for efficient charge transport, making it suitable for use in electronic devices. The bithiophene and carbazole units contribute to the overall stability and electronic properties of the compound, enabling it to interact with various molecular targets and pathways involved in electronic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(5’-Bromo-3’,4-dihexyl[2,2’-bithiophen]-5-yl)-9-ethyl-9H-carbazole apart is the combination of bithiophene and carbazole units, which provides a unique set of electronic properties. This makes it particularly useful in applications requiring high charge mobility and stability .

Properties

CAS No.

917561-54-7

Molecular Formula

C34H40BrNS2

Molecular Weight

606.7 g/mol

IUPAC Name

3-[5-(5-bromo-3-hexylthiophen-2-yl)-3-hexylthiophen-2-yl]-9-ethylcarbazole

InChI

InChI=1S/C34H40BrNS2/c1-4-7-9-11-15-24-22-31(34-25(23-32(35)38-34)16-12-10-8-5-2)37-33(24)26-19-20-30-28(21-26)27-17-13-14-18-29(27)36(30)6-3/h13-14,17-23H,4-12,15-16H2,1-3H3

InChI Key

OAHBUXLQGBPFEU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=C(SC(=C1)C2=C(C=C(S2)Br)CCCCCC)C3=CC4=C(C=C3)N(C5=CC=CC=C54)CC

Origin of Product

United States

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